1-Methylpyridinium azide
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Overview
Description
1-Methylpyridinium azide is an organic compound that belongs to the class of pyridinium salts It is characterized by the presence of a methyl group attached to the nitrogen atom of the pyridine ring, and an azide group attached to the nitrogen atom of the pyridinium ion
Preparation Methods
1-Methylpyridinium azide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylpyridinium iodide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction proceeds via nucleophilic substitution, where the iodide ion is replaced by the azide ion.
Reaction Conditions:
Reagents: 1-Methylpyridinium iodide, sodium azide
Solvent: Dimethyl sulfoxide (DMSO) or acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Time: Several hours to complete the reaction
Chemical Reactions Analysis
1-Methylpyridinium azide undergoes various types of chemical reactions, including:
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Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reagents: Sodium azide, alkyl halides
Conditions: Polar aprotic solvents like acetonitrile or dimethyl sulfoxide
Products: Alkyl azides
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Reduction: The azide group can be reduced to form amines.
Reagents: Lithium aluminum hydride, catalytic hydrogenation
Conditions: Mild to moderate temperatures
Products: Primary amines
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Cycloaddition: The azide group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reagents: Alkynes, copper(I) catalysts
Conditions: Room temperature to slightly elevated temperatures
Products: 1,2,3-Triazoles
Scientific Research Applications
1-Methylpyridinium azide has several applications in scientific research:
Organic Synthesis: It is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles and other nitrogen-containing heterocycles.
Medicinal Chemistry: The compound is investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of functional materials, such as polymers and cross-linked networks, due to its ability to undergo cycloaddition reactions.
Photodynamic Therapy: The compound is explored for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that can inactivate microorganisms and cancer cells.
Mechanism of Action
The mechanism of action of 1-methylpyridinium azide involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azide group is highly nucleophilic and can readily react with electrophiles to form new chemical bonds. In photodynamic therapy, the compound can be activated by light to produce reactive oxygen species, which can damage cellular components and lead to cell death.
Comparison with Similar Compounds
1-Methylpyridinium azide can be compared with other similar compounds, such as:
1-Methylpyridinium iodide: This compound is similar in structure but lacks the azide group. It is less reactive in nucleophilic substitution and cycloaddition reactions.
Phenyl azide: This compound contains an azide group attached to a phenyl ring. It is also highly reactive and used in similar types of reactions, but its reactivity profile differs due to the presence of the aromatic ring.
1-Methyl-4-azidopyridinium: This compound has an azide group attached to the 4-position of the pyridine ring. It exhibits different reactivity patterns compared to this compound due to the different position of the azide group.
Properties
IUPAC Name |
1-methylpyridin-1-ium;azide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N.N3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3;/q+1;-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWZMJAOBSPDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1.[N-]=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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